Cyclo(Pro-Leu) Cyclo(Pro-Leu) 3-(2-methylpropyl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been reported in Streptomyces malaysiense, Streptomyces nigra, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 5654-86-4
VCID: VC20763560
InChI: InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)
SMILES: Array
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol

Cyclo(Pro-Leu)

CAS No.: 5654-86-4

Cat. No.: VC20763560

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Cyclo(Pro-Leu) - 5654-86-4

Specification

CAS No. 5654-86-4
Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
IUPAC Name 3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Standard InChI InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)
Standard InChI Key SZJNCZMRZAUNQT-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1C(=O)N2CCCC2C(=O)N1
Melting Point 168-172°C

Introduction

Cyclo(Pro-Leu), also known as cyclo(L-Leu-L-Pro), is a cyclic dipeptide composed of proline and leucine residues. It belongs to a class of compounds known as diketopiperazines, which are characterized by their cyclic structure formed from two amino acids. Cyclo(Pro-Leu) has garnered attention in various fields, including microbiology and medicinal chemistry, due to its biological activities and potential applications.

Biological Activities

Cyclo(Pro-Leu) has been investigated for its antimicrobial properties, particularly against various pathogenic strains. Research indicates that it exhibits:

  • Antibacterial Activity: Effective against vancomycin-resistant enterococci (VRE) with minimum inhibitory concentration (MIC) values reported as low as 12.5 μg/ml.

  • Antifungal Activity: Demonstrated efficacy against fungi such as Candida albicans and Trichophyton rubrum, with significant inhibition of growth observed in laboratory settings.

  • Nematicidal Activity: Studies have shown that cyclo(Pro-Leu) can significantly reduce the mortality rates of nematodes, particularly Meloidogyne incognita, with a mortality rate of up to 84.3% at specific concentrations.

Mechanism of Action

The mechanisms by which cyclo(Pro-Leu) exerts its biological effects are believed to involve disruption of microbial cell membranes and interference with cellular processes. The cyclic structure enhances its stability against proteolytic degradation, making it a promising candidate for therapeutic applications.

Applications in Research

Cyclo(Pro-Leu) has been utilized in various research areas:

  • Antimicrobial Peptide Research: Its properties have made it a focal point in studies aimed at developing new antimicrobial agents to combat antibiotic resistance.

  • Peptide Stability Studies: The cyclic nature of cyclo(Pro-Leu) offers insights into peptide stability and longevity in biological systems.

  • Biocontrol Applications: Its efficacy against plant pathogens positions it as a candidate for biopesticide development in agriculture.

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